Lipophilicity Advantage Over the N-H Analog and Des-Aryl Analog
The target compound exhibits a computed LogP of 1.425 . This value is 0.015 log units higher than the N-H analog 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (LogP 1.41 for the hydrochloride form) , and is dramatically higher than the des-aryl analog 1-methylpyrrolidine-3-carboxylic acid (LogP −2.76) [1]. The increased lipophilicity, driven by the combination of the 4-methoxyphenyl group and N-methyl substitution, predicts improved passive membrane permeability compared to both comparators.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.425 (Leyan) |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride LogP 1.41; 1-methylpyrrolidine-3-carboxylic acid LogP −2.76 |
| Quantified Difference | +0.015 vs. N-H analog; +4.19 log units vs. des-aryl analog |
| Conditions | Computed LogP values from supplier databases; different computation methods may yield slight variations. |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug development programs.
- [1] Chembase. LogP −2.756 for 1-methylpyrrolidine-3-carboxylic acid. View Source
